molecular formula C15H18N4O2 B2568135 N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1324679-41-5

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2568135
CAS RN: 1324679-41-5
M. Wt: 286.335
InChI Key: BPAUYNDUOMWOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. DMXAA was first identified in the late 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis of Oxadiazoles and Their Derivatives

The synthesis of oxadiazoles and their derivatives has been a topic of interest due to their potential biological activities. For instance, the synthesis of 1,3,4-Oxadiazoles from 3-Dimethylamino-2,2-dimethyl-2 H-azirine and carbohydrazides has been explored, highlighting the diverse chemical reactions leading to oxadiazole compounds (H. Link, 1978). This foundational work underlines the synthetic pathways that can potentially be adapted for the synthesis of N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, suggesting a broad applicability in medicinal chemistry and material science.

Biological Evaluation for Therapeutic Applications

A significant area of research involves the biological evaluation of oxadiazole derivatives for potential therapeutic applications. Studies have shown that certain oxadiazole derivatives exhibit notable antidepressant and nootropic activities, which could be a stepping stone for developing new CNS-active agents (Asha B. Thomas et al., 2016). This indicates the potential for N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide to be explored for similar biological activities, contributing to the development of new drugs with antidepressant or cognitive-enhancing properties.

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative activities of oxadiazole derivatives have also been a focus of research. For example, 1,3,4-Oxadiazole N-Mannich Bases have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, showing potent activity against various bacteria and cancer cell lines (L. H. Al-Wahaibi et al., 2021). This highlights the potential of N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide and similar compounds in the treatment of infectious diseases and cancer.

Synthesis and Evaluation of Anticancer Agents

The design and synthesis of oxadiazole derivatives for anticancer evaluation have demonstrated promising results. Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated against various cancer cell lines, with some compounds exhibiting higher anticancer activities than reference drugs (B. Ravinaik et al., 2021). This suggests the potential of N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide as a candidate for further exploration in anticancer research.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9-4-5-13(6-10(9)2)17-15(20)19-7-12(8-19)14-16-11(3)18-21-14/h4-6,12H,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUYNDUOMWOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.